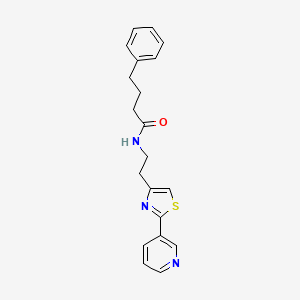

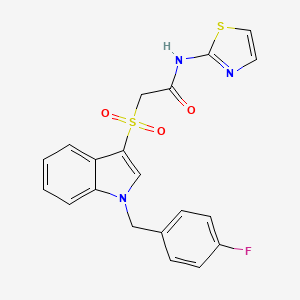

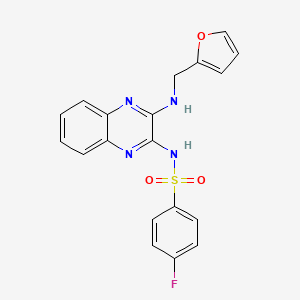

![molecular formula C26H22N2O6 B2639026 1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023490-22-3](/img/structure/B2639026.png)

1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process. The common route involves the reaction of aromatic aldehydes with barbituric acid derivatives under controlled conditions, typically involving catalysts and solvents that promote the formation of the diazinane ring.

Industrial Production Methods: In industrial settings, the production method scales up by optimizing reaction conditions, enhancing yield and purity through meticulous control of temperature, pressure, and use of flow reactors to ensure a steady supply of reagents and efficient mixing.

Análisis De Reacciones Químicas

Types of Reactions: The compound undergoes several reactions:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of methoxy groups with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: KMnO₄ or CrO₃, often in acidic or basic media.

Reduction: LiAlH₄ or NaBH₄ in aprotic solvents.

Substitution: Halogenation with Cl₂ or Br₂ in the presence of Lewis acids.

Major Products: These reactions yield a variety of derivatives such as:

Aldehydes or ketones from oxidation.

Amines or alcohols from reduction.

Halogenated compounds from substitution.

Aplicaciones Científicas De Investigación

Chemistry: In synthetic organic chemistry, it serves as a building block for more complex molecules, especially in medicinal chemistry where its core structure is useful in drug design.

Biology: The compound's interactions with biological macromolecules make it a candidate for studying enzyme inhibition and protein-ligand binding mechanisms.

Industry: Used as a precursor for manufacturing specialty chemicals, dyes, and pigments. Its complex structure offers multiple sites for further chemical modifications.

5. Mechanism of Action: The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Its methoxy and aromatic groups facilitate binding to specific enzymes, modulating their activity and thereby affecting cellular processes.

Comparación Con Compuestos Similares

Comparison with Other Similar Compounds: Compared to other diazinane-2,4,6-triones, this compound's unique methoxy-phenyl substitution confers distinct electronic properties that influence its reactivity and biological interactions.

List of Similar Compounds

1,3-Bis(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

1,3-Bis(3-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

1,3-Bis(3-nitrophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

So, there you go. All the essentials about 1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione. Which part intrigued you the most?

Propiedades

IUPAC Name |

1,3-bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c1-32-20-12-10-17(11-13-20)14-23-24(29)27(18-6-4-8-21(15-18)33-2)26(31)28(25(23)30)19-7-5-9-22(16-19)34-3/h4-16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUDDRYNNMCYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

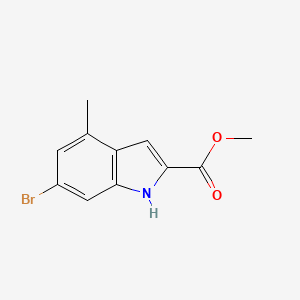

![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2638946.png)

![4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2638947.png)

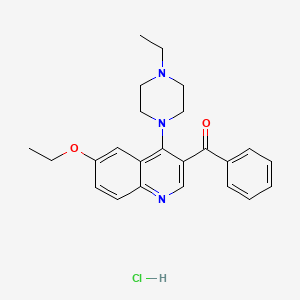

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)